molecular formula C9H8F2O3 B13758643 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid CAS No. 1162674-70-5

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid

Katalognummer: B13758643
CAS-Nummer: 1162674-70-5
Molekulargewicht: 202.15 g/mol
InChI-Schlüssel: ATLQHKCRTBCZPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is a chemical compound with the molecular formula C9H8F2O3 It is characterized by the presence of two fluorine atoms at the 2 and 4 positions, a hydroxyethyl group at the 5 position, and a carboxylic acid group on a benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid typically involves the fluorination of a suitable benzoic acid derivative followed by the introduction of the hydroxyethyl group. One common method is the electrophilic aromatic substitution reaction where fluorine atoms are introduced into the benzene ring. The hydroxyethyl group can be added through a Friedel-Crafts alkylation reaction using ethylene oxide or a similar reagent .

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic fluorination processes followed by alkylation. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents used in these reactions are carefully selected to enhance the efficiency and selectivity of the reactions .

Analyse Chemischer Reaktionen

Types of Reactions

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to interact with biological molecules, potentially inhibiting enzymes or receptors. The hydroxyethyl group may facilitate binding to active sites of enzymes, leading to modulation of their activity. The exact pathways and molecular targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2,4-Difluorobenzoic acid: Lacks the hydroxyethyl group, making it less versatile in certain reactions.

    2,4-Difluoro-5-(trifluoromethyl)benzoic acid: Contains a trifluoromethyl group instead of a hydroxyethyl group, leading to different chemical properties and reactivity.

    2,5-Difluoro-4-nitrobenzoic acid: Contains a nitro group, which significantly alters its chemical behavior

Uniqueness

2,4-Difluoro-5-(1-hydroxyethyl)benzoic acid is unique due to the presence of both fluorine atoms and a hydroxyethyl group, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various synthetic and research applications .

Eigenschaften

CAS-Nummer

1162674-70-5

Molekularformel

C9H8F2O3

Molekulargewicht

202.15 g/mol

IUPAC-Name

2,4-difluoro-5-(1-hydroxyethyl)benzoic acid

InChI

InChI=1S/C9H8F2O3/c1-4(12)5-2-6(9(13)14)8(11)3-7(5)10/h2-4,12H,1H3,(H,13,14)

InChI-Schlüssel

ATLQHKCRTBCZPL-UHFFFAOYSA-N

Kanonische SMILES

CC(C1=CC(=C(C=C1F)F)C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.